4-methyl-1,3-thiazole-2-sulfonyl Chloride
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Overview
Description
4-methyl-1,3-thiazole-2-sulfonyl Chloride is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,3-thiazole-2-sulfonyl Chloride typically involves the chlorination of 4-methylthiazole-2-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process is usually conducted under reflux conditions, where the reaction mixture is heated to boiling and the vapors are condensed back to the liquid phase to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1,3-thiazole-2-sulfonyl Chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.
Scientific Research Applications
4-methyl-1,3-thiazole-2-sulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the synthesis of drugs and therapeutic agents, particularly those targeting bacterial and fungal infections.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-1,3-thiazole-2-sulfonyl Chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical synthesis processes to introduce the sulfonyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound with a similar ring structure but lacking the sulfonyl chloride group.
4-Methylthiazole: Similar to 4-methyl-1,3-thiazole-2-sulfonyl Chloride but without the sulfonyl chloride group.
2-Chlorothiazole: Contains a chlorine atom at the 2-position but lacks the methyl and sulfonyl groups.
Uniqueness
This compound is unique due to the presence of both the methyl and sulfonyl chloride groups. This combination imparts specific reactivity and properties that are not found in other thiazole derivatives. The sulfonyl chloride group makes it highly reactive towards nucleophiles, while the methyl group can influence the compound’s steric and electronic properties.
Properties
CAS No. |
459843-97-1 |
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Molecular Formula |
C4H4ClNO2S2 |
Molecular Weight |
197.7 g/mol |
IUPAC Name |
4-methyl-1,3-thiazole-2-sulfonyl chloride |
InChI |
InChI=1S/C4H4ClNO2S2/c1-3-2-9-4(6-3)10(5,7)8/h2H,1H3 |
InChI Key |
AXDLQRHZUNCOIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)S(=O)(=O)Cl |
Origin of Product |
United States |
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